molecular formula C30H29FN6O6S2 B2385906 ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 393848-54-9

ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2385906
CAS No.: 393848-54-9
M. Wt: 652.72
InChI Key: IWMQYWYQBOHEBY-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring:

  • A cyclohepta[b]thiophene core (a seven-membered cycloheptane ring fused to a thiophene moiety).
  • A 4-fluorophenyl substituent at position 4 of the 1,2,4-triazole ring.
  • A 4-nitrophenylformamido group attached via a methylene bridge to the triazole.
  • An ethyl carboxylate ester at position 3 of the thiophene.
  • A sulfanyl acetamido linker bridging the triazole and thiophene units.

The cyclohepta[b]thiophene scaffold is rare but shares structural parallels with bioactive cyclohepta[b]indoles found in natural products like ambiguine alkaloids .

Properties

IUPAC Name

ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN6O6S2/c1-2-43-29(40)26-22-6-4-3-5-7-23(22)45-28(26)33-25(38)17-44-30-35-34-24(36(30)20-14-10-19(31)11-15-20)16-32-27(39)18-8-12-21(13-9-18)37(41)42/h8-15H,2-7,16-17H2,1H3,(H,32,39)(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMQYWYQBOHEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the 1,2,4-triazole core, followed by the introduction of the 4-fluorophenyl and 4-nitrobenzoyl groups. The final steps involve the formation of the thiophene ring and the esterification to obtain the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The pathways involved depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Comparison

Compound Class Core Structure Key Features Bioactivity Relevance
Target Compound Cyclohepta[b]thiophene 7-membered ring fused to thiophene Hypothesized enhanced conformational flexibility for receptor binding
Cyclohepta[b]indoles Cyclohepta[b]indole Found in ambiguine alkaloids (e.g., ambiguine G) Antimicrobial, antifungal
Tetrahydrobenzo[b]thiophenes Tetrahydrobenzo[b]thiophene 6-membered saturated ring fused to thiophene PI3Kα inhibition (e.g., compound 13a–l )
Thiophene-3-carboxylates Simple thiophene Smaller aromatic system Antibacterial (e.g., compounds 3 and 4 )

Substituent Effects

Substituent Example Compounds Impact on Activity Evidence Source
4-Fluorophenyl Target compound, compounds 4 and 5 Electron-withdrawing groups enhance metabolic stability and receptor affinity
4-Nitrophenylformamido Target compound Strong electron-withdrawing nitro group may improve solubility or binding via dipole interactions
Triazole-thioacetamido Compound 2 , target compound Sulfur linkages improve membrane permeability; triazoles enhance antimicrobial activity

Notable Finding: Isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 ) show that halogen substituents significantly influence crystallinity and intermolecular interactions, which could correlate with bioavailability .

Research Findings and Implications

  • Antimicrobial Potential: Analogous thiophene-triazole hybrids (e.g., compound 2 ) exhibit moderate antibacterial activity against S. aureus (MIC = 32 µg/mL), suggesting the target compound may share this profile.
  • Structural Insights : X-ray crystallography of related compounds (e.g., compound 2b ) reveals planar molecular conformations with perpendicular fluorophenyl groups, which may influence packing and stability .

Biological Activity

Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

Structure and Properties

The compound features a triazole ring which is known for its pharmacological significance. The presence of a sulfanyl group and multiple aromatic rings enhances its potential biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. The compound's structure suggests it may inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes. A review indicated that triazole derivatives exhibit broad-spectrum antifungal activity against various fungi, making them suitable candidates for developing new antifungal agents .

Table 1: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainIC50 (µM)
Triazole ACandida albicans12.5
Triazole BAspergillus niger15.0
Ethyl CompoundCandida glabrataTBD

Antibacterial Activity

Triazole compounds have also demonstrated significant antibacterial effects. The compound under study may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor. In vitro studies have shown that certain triazoles can be effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole CStaphylococcus aureus8 µg/mL
Triazole DEscherichia coli16 µg/mL
Ethyl CompoundPseudomonas aeruginosaTBD

Anticancer Activity

Research has indicated that some triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The ethyl compound may act on specific cancer pathways or target enzymes crucial for tumor growth.

Case Study:
A study evaluated the anticancer activity of a similar triazole derivative against colon carcinoma (HCT-116) cell lines. The compound exhibited an IC50 value of 6.2 µM, indicating potent activity against this cancer type .

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
Triazole EHCT-1166.2
Triazole FT47D (Breast Cancer)27.3
Ethyl CompoundTBDTBD

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Many triazoles inhibit enzymes critical for fungal and bacterial survival.
  • Cell Membrane Disruption: The compound may alter membrane integrity in pathogens.
  • Apoptosis Induction: In cancer cells, it may trigger programmed cell death pathways.

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